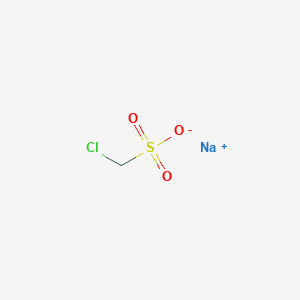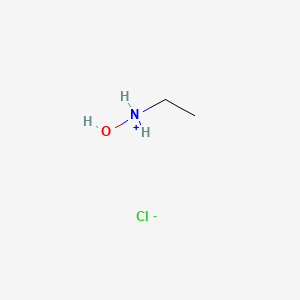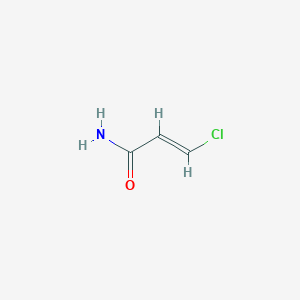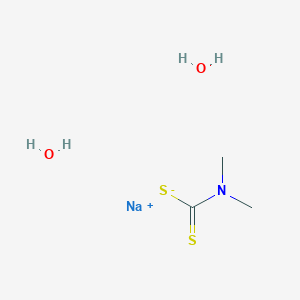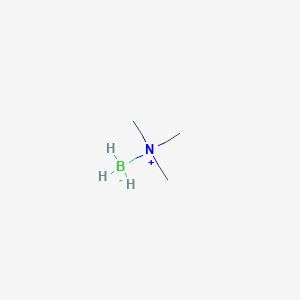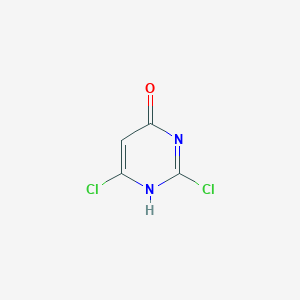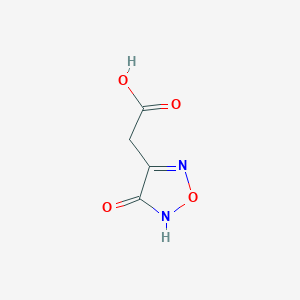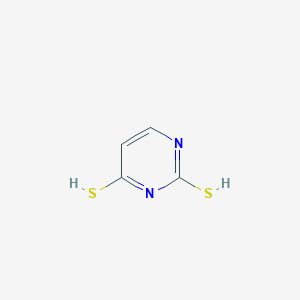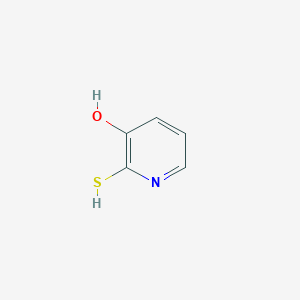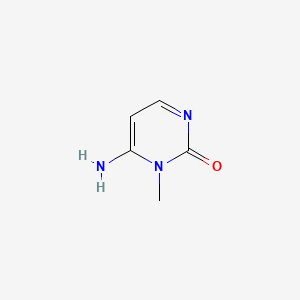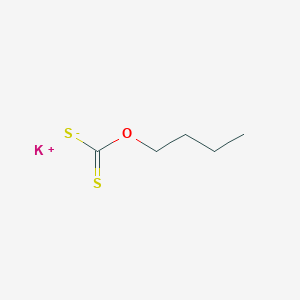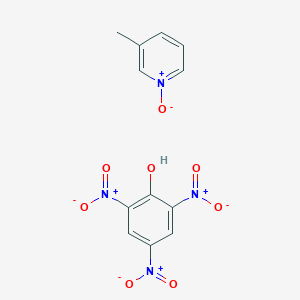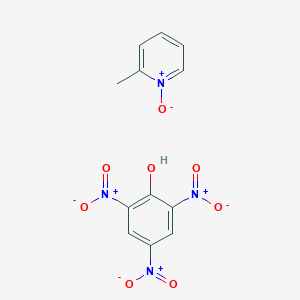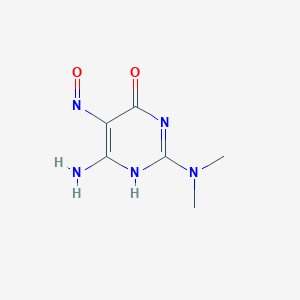
5-methylpyridine-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-methylpyridine-2-thiol is a chemical compound with the molecular formula C₆H₇NS and a molecular weight of 125.19 g/mol . It is a derivative of pyridine, characterized by a thiol group (-SH) attached to the second carbon of the pyridine ring and a methyl group (-CH₃) attached to the fifth carbon. This compound is known for its utility in biochemical research, particularly in proteomics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methylpyridine-2-thiol can be achieved through various methods. One common approach involves the reaction of 5-methylpyridine with sulfur sources under specific conditions. For instance, the reaction of 5-methylpyridine with hydrogen sulfide (H₂S) in the presence of a catalyst can yield this compound. Another method involves the use of thiourea as a sulfur source, where 5-methylpyridine is reacted with thiourea in the presence of a base .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow systems where the reactants are passed through a packed column containing a catalyst, such as Raney nickel, to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
5-methylpyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding pyridine derivative.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
5-methylpyridine-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-methylpyridine-2-thiol involves its interaction with biological molecules through its thiol group. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modifications that affect protein function. This interaction can influence various molecular pathways and targets, making it useful in studying protein function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Mercaptopyridine: Similar structure but lacks the methyl group at the fifth position.
5-Methylene pyrrolones: These compounds exhibit thiol-specific bioconjugation through Michael addition.
Uniqueness
5-methylpyridine-2-thiol is unique due to the presence of both a thiol group and a methyl group on the pyridine ring. This combination allows for specific interactions and modifications that are not possible with other similar compounds. Its unique structure makes it particularly useful in proteomics and bioconjugation research .
Properties
IUPAC Name |
5-methylpyridine-2-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-5-2-3-6(8)7-4-5/h2-4H,1H3,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXPOCKTZADOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(C=C1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
